4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid
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Overview
Description
4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid is an organic compound that belongs to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The benzylidene group attached to the pyrrolidine ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid typically involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to form the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then converted into the desired product by treatment with secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds share a similar pyrrolidine ring structure but differ in their substituents and functional groups.
4-[4-(2,5-Dioxopyrrolidin-1-yl)-phenylamino]-4-hydroxy-butyric acid: This compound has a similar core structure but includes additional functional groups that may alter its reactivity and biological activity.
Uniqueness
4-(4-Benzylidene-2,3-dioxopyrrolidin-1-yl)butanoic acid is unique due to its specific structural features, including the benzylidene group and the pyrrolidine ring
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
4-[(4Z)-4-benzylidene-2,3-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C15H15NO4/c17-13(18)7-4-8-16-10-12(14(19)15(16)20)9-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18)/b12-9- |
InChI Key |
BDZKNRUVTMJCGF-XFXZXTDPSA-N |
Isomeric SMILES |
C1/C(=C/C2=CC=CC=C2)/C(=O)C(=O)N1CCCC(=O)O |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C(=O)N1CCCC(=O)O |
Origin of Product |
United States |
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